molecular formula C24H22FN3O4S B2938918 N1-(3-fluorophenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide CAS No. 898430-10-9

N1-(3-fluorophenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Cat. No.: B2938918
CAS No.: 898430-10-9
M. Wt: 467.52
InChI Key: UDRICXQOOUATLB-UHFFFAOYSA-N
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Description

N1-(3-fluorophenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a complex organic compound that features a fluorophenyl group, a tosyl-protected tetrahydroquinoline, and an oxalamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline, 1-tosyl-1,2,3,4-tetrahydroquinoline, and oxalyl chloride.

    Step 1 Formation of Oxalyl Chloride Intermediate: Oxalyl chloride is reacted with 3-fluoroaniline in the presence of a base like triethylamine to form the corresponding oxalyl chloride intermediate.

    Step 2 Coupling Reaction: The oxalyl chloride intermediate is then reacted with 1-tosyl-1,2,3,4-tetrahydroquinoline under basic conditions to form N1-(3-fluorophenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity, including:

    Use of Catalysts: Employing catalysts to enhance reaction rates.

    Solvent Selection: Choosing solvents that improve solubility and reaction efficiency.

    Purification Techniques: Utilizing crystallization, chromatography, or recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety.

    Reduction: Reduction reactions may target the oxalamide linkage or the tosyl group.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions involving halogenating agents or nitrating mixtures.

Major Products

    Oxidation: Products may include quinoline derivatives.

    Reduction: Products may include amine derivatives.

    Substitution: Products may include substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor in enzymatic studies.

    Protein Binding: Studying interactions with proteins due to its complex structure.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Therapeutic Agents: Potential use in developing treatments for various diseases.

Industry

    Polymer Science: Use in the synthesis of polymers with unique properties.

    Chemical Sensors: Development of sensors for detecting specific analytes.

Mechanism of Action

The mechanism of action of N1-(3-fluorophenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the oxalamide linkage can form hydrogen bonds with target molecules. The tosyl group may provide steric hindrance, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-chlorophenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
  • N1-(3-bromophenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
  • N1-(3-methylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Uniqueness

N1-(3-fluorophenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and biological activity. Fluorine atoms are known to enhance metabolic stability and binding affinity in drug molecules, making this compound particularly interesting for medicinal chemistry applications.

Properties

IUPAC Name

N-(3-fluorophenyl)-N'-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O4S/c1-16-7-11-21(12-8-16)33(31,32)28-13-3-4-17-9-10-20(15-22(17)28)27-24(30)23(29)26-19-6-2-5-18(25)14-19/h2,5-12,14-15H,3-4,13H2,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRICXQOOUATLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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